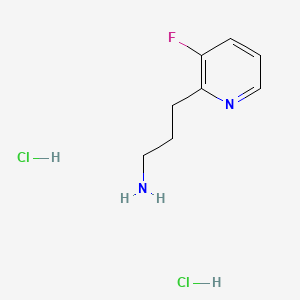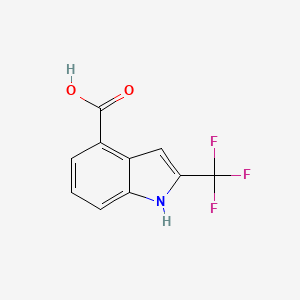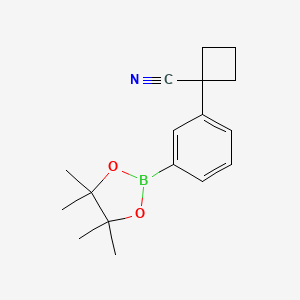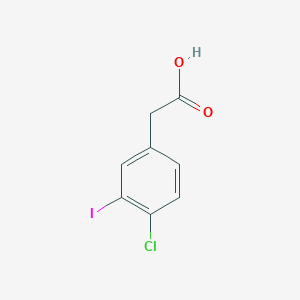![molecular formula C20H24ClFN4O B13460096 1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)
1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea typically involves the reaction of 4-chlorophenyl isocyanate with 1-(3-aminopropyl)-4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .
Eigenschaften
Molekularformel |
C20H24ClFN4O |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]urea |
InChI |
InChI=1S/C20H24ClFN4O/c21-16-2-6-18(7-3-16)24-20(27)23-10-1-11-25-12-14-26(15-13-25)19-8-4-17(22)5-9-19/h2-9H,1,10-15H2,(H2,23,24,27) |
InChI-Schlüssel |
JPZVQEUBNKRFCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


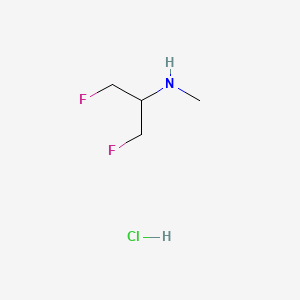
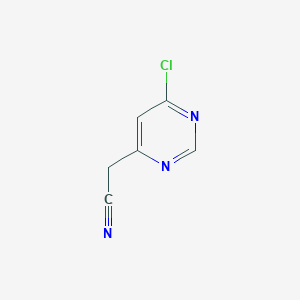
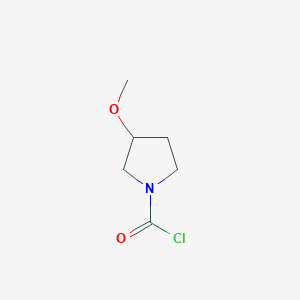
![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)

![2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13460059.png)
